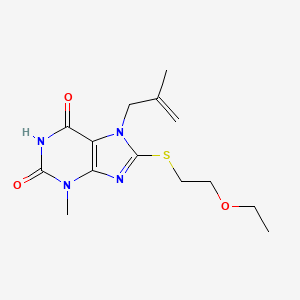
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic purine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and potential antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N4O2S, with a molecular weight of approximately 308.399 g/mol. The compound features a purine core substituted with an ethoxyethylsulfanyl group and a methylprop-2-enyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O2S |
| Molecular Weight | 308.399 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
1. Antioxidant Activity
Research has indicated that purine derivatives can exhibit significant antioxidant properties. The presence of sulfonyl groups in this compound may enhance its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies have shown that certain purine derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. For instance, it may reduce the levels of TNF-alpha and IL-6 in activated macrophages, thereby attenuating inflammation.
3. Antitumor Potential
The structural features of this compound suggest potential antitumor activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Further investigations are necessary to elucidate its mechanism of action and efficacy against specific cancer types.
Case Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives showed a significant reduction in oxidative stress markers in vitro. The compound was tested against DPPH radicals and exhibited a dose-dependent scavenging effect.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving LPS-stimulated macrophages, the compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines compared to untreated controls. This suggests that it may act through the NF-kB signaling pathway to exert its effects.
Case Study 3: Antitumor Activity
Research conducted on various cancer cell lines revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways. These findings were corroborated by flow cytometry analysis and Western blotting techniques.
特性
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-6-7-22-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBWEIWDYFMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














